molecular formula C16H21N5O2 B13607044 tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No.: B13607044
M. Wt: 315.37 g/mol
InChI Key: PUCOFWWZQFEIIB-UHFFFAOYSA-N
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Description

tert-butyl 3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core. Key structural elements include:

  • A tert-butyl carboxylate group at position 7, which acts as a protective group for carboxylic acids, enhancing solubility and stability during synthetic processes.

This compound is likely utilized as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or GPCR-targeted therapies, given the prevalence of triazolopyrazine scaffolds in drug discovery .

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl 3-(3-aminophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H21N5O2/c1-16(2,3)23-15(22)20-7-8-21-13(10-20)18-19-14(21)11-5-4-6-12(17)9-11/h4-6,9H,7-8,10,17H2,1-3H3

InChI Key

PUCOFWWZQFEIIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3=CC(=CC=C3)N)C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally involves coupling a suitably protected amino acid derivative with a triazolo[4,3-a]pyrazine intermediate. The key steps include:

  • Activation of the carboxylic acid group of an amino acid derivative (often Boc-protected 3-aminophenyl-containing acid) using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt).
  • Subsequent nucleophilic substitution or amide bond formation with a triazolo[4,3-a]pyrazine intermediate bearing a suitable leaving group or reactive site.
  • Purification by extraction and chromatographic techniques to isolate the target compound.

Specific Preparation Examples and Conditions

The following table summarizes key preparation methods and conditions from reliable sources, focusing on analogous triazolo[4,3-a]pyrazine tert-butyl carbamate derivatives, which provide critical insights applicable to the target compound:

Yield (%) Reaction Conditions Experimental Details
86% Room temperature, nitrogen atmosphere, dichloromethane solvent, EDC/HOBt coupling N-hydroxybenzotriazole added at 0°C to Boc-protected amino acid and triazolo[4,3-a]pyrazine in CH2Cl2; EDC added after 10 min; stirred 4 h; quenched with NaHCO3; purified by flash chromatography
82% Acetonitrile solvent, diisopropylethylamine base, 1,1-carbonyl diimidazole activation, 65-70°C, 22 h Boc-protected amino acid activated with CDI and base; triazolo[4,3-a]pyrazine added; reaction heated; crude isolated by ethyl acetate extraction and recrystallization
71.8% DMF solvent, 0-20°C, EDC/HOBt coupling, triethylamine base Boc-protected amino acid and triazolo[4,3-a]pyrazine dissolved in DMF; HOBt and EDC added at 0°C; stirred 16 h; purified by flash chromatography
47.5% Dichloromethane solvent, 0-5°C, EDC/HOBt coupling Boc-protected amino acid and triazolo[4,3-a]pyrazine mixed; HOBt added at 0-5°C; EDC added; stirred 14 h; purified by column chromatography

These methods consistently employ carbodiimide-mediated coupling (EDC) with HOBt as an additive to promote amide bond formation between the amino acid derivative and the triazolo[4,3-a]pyrazine intermediate. The Boc (tert-butoxycarbonyl) protecting group is used to protect the amino functionalities during coupling.

Representative Reaction Scheme

  • Starting materials :

    • Boc-protected 3-aminophenyl-containing acid (e.g., (R)-3-(tert-butyloxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid)
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine or related heterocyclic intermediate
  • Activation and coupling :

    • Add HOBt to acid in anhydrous solvent (CH2Cl2 or DMF) at 0°C
    • Add EDC to activate carboxyl group
    • Add triazolo[4,3-a]pyrazine intermediate
    • Stir at room temperature or elevated temperature (up to 70°C) for several hours
  • Work-up and purification :

    • Quench reaction with aqueous sodium bicarbonate solution
    • Extract organic layer, wash with brine, dry over sodium sulfate
    • Concentrate and purify by flash chromatography or recrystallization

Notes on Reaction Parameters

  • Solvent choice : Dichloromethane and DMF are common; acetonitrile is also used when CDI is the activating agent.
  • Temperature control : Initial activation often at 0°C to minimize side reactions; coupling can be at room temperature or slightly elevated temperatures (up to 70°C) depending on reactivity.
  • Coupling agents : EDC combined with HOBt is preferred to suppress racemization and improve yields. CDI can also be used for activation.
  • Purification : Flash chromatography with ethyl acetate/petroleum ether mixtures or recrystallization from ethyl acetate/petroleum ether mixtures ensures product purity.

Data Table Summarizing Preparation Yields and Conditions

Entry Compound Variant Yield (%) Coupling Agent Solvent Temperature Time Notes
1 tert-butyl 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine-7-carboxylate (Boc-protected) 86 EDC/HOBt CH2Cl2 RT 4 h Nitrogen atmosphere, quenched with NaHCO3, flash chromatography
2 Similar Boc-protected intermediate 82 CDI/DIPEA Acetonitrile 65-70°C 22 h Recrystallization purification
3 Boc-protected amino acid + triazolo intermediate 71.8 EDC/HOBt DMF 0-20°C 16 h Flash chromatography
4 Boc-protected amino acid + triazolo intermediate 47.5 EDC/HOBt CH2Cl2 0-5°C 14 h Column chromatography

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for further investigation in drug development .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has been investigated for its activity against various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes, while the triazolopyrazine core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Position 3 Substituents

  • 3-aminophenyl: The aromatic amine group (in the target compound) allows for conjugation with carboxylic acids or participation in click chemistry, making it valuable for bioconjugation or prodrug design.
  • Piperidin-4-yl (): Introduces a basic nitrogen, enhancing solubility in acidic environments and enabling interactions with biological targets like ion channels .
  • Bromo (): Serves as a handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups .
  • Trifluoromethyl (): Improves metabolic stability and modulates electron density, often enhancing target binding in enzyme inhibitors .

Position 7 tert-butyl Carboxylate

The tert-butyl group is a common protective strategy for carboxylic acids, offering:

  • Enhanced solubility in organic solvents during synthesis.
  • Stability under basic or nucleophilic conditions, which is critical for multi-step synthetic routes .

Biological Activity

Molecular Structure

  • Chemical Formula : C13_{13}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 252.30 g/mol

The compound features a triazole ring fused with a pyrazine moiety, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to tert-butyl 3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate have shown promising results in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit angiogenesis.
  • In Vitro Studies : In cell line assays, compounds with similar structures demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines.

Enzyme Inhibition

The compound is also studied for its inhibitory effects on specific enzymes:

  • Carbonic Anhydrase Inhibition : Research indicates that triazole derivatives can act as effective inhibitors of carbonic anhydrase (CA). For example:
    CompoundKi_i (nM)Target Enzyme
    Compound A7.7hCA II
    Compound B34.9hCA IX

These values suggest that the compound could be developed further for therapeutic applications targeting these enzymes.

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. Studies suggest that:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values ranging from 10 to 50 µg/mL against various pathogens.

Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, the efficacy of tert-butyl 3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate was evaluated against human breast cancer cell lines. The results indicated:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound. It was found that:

  • Comparison with Standard Inhibitors : The compound exhibited comparable inhibition to standard carbonic anhydrase inhibitors such as acetazolamide.
  • Selectivity : The selectivity towards hCA IX suggests potential for targeted cancer therapies.

Q & A

Q. What are the standard protocols for synthesizing tert-butyl 3-(3-aminophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate?

Synthesis typically involves multi-step reactions, starting with condensation of pyrazole or triazole derivatives with amines. For example:

  • Step 1 : React a triazole precursor (e.g., 3-aminophenyl-triazole) with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) to introduce the carboxylate group .
  • Step 2 : Cyclization using catalysts like Pd(PPh₃)₄ or CuI to form the fused pyrazine-triazole core .
  • Step 3 : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) and confirm purity via HPLC (>95%) .

Q. How can researchers optimize purification techniques for this compound?

  • Chromatography : Use gradient elution (e.g., 20–50% EtOAc in hexane) to separate polar byproducts .
  • Recrystallization : Dissolve in warm ethanol and cool slowly to isolate crystalline forms .
  • Analytical validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) and HRMS .

Q. What in vitro assays are suitable for assessing its biological activity?

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution for MIC values against E. coli or S. aureus .
  • Structural basis : Molecular docking with targets like EGFR or DHFR to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Functional group analysis : Compare analogs with substituents like chloromethyl vs. hydroxymethyl (Table 1) .
  • Dose-response studies : Test varying concentrations (1–100 µM) to distinguish potency vs. toxicity thresholds .
  • Mechanistic validation : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .

Q. Table 1. Bioactivity of Structural Analogs

SubstituentIC₅₀ (µM, HeLa)MIC (µg/mL, E. coli)
Chloromethyl (Cl)12.325
Hydroxymethyl (OH)>50>100
Difluoromethyl (CF₂)8.718
Data from

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Screen Pd/Cu ratios (e.g., 1:2 PdCl₂/CuI) to enhance cyclization efficiency .
  • Solvent selection : Replace DMF with MeCN to reduce side reactions (yield improvement from 45% to 68%) .
  • Flow chemistry : Scale reactions using continuous-flow reactors for reproducibility (>90% yield at 10 g scale) .

Q. How to design SAR studies for this compound’s derivatives?

  • Core modifications : Synthesize analogs with pyridine or imidazole cores instead of pyrazine .
  • Substituent libraries : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-aminophenyl position .
  • Pharmacophore mapping : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

Q. What advanced techniques elucidate its mechanism of action?

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts .
  • CRISPR-Cas9 screens : Knock out candidate genes (e.g., EGFR, TOP1) to validate pathway involvement .
  • Metabolomics : Profile changes in ATP/NADH levels to assess metabolic disruption .

Methodological Challenges & Solutions

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Synthesize phosphate or acetate esters for improved bioavailability .

Q. What computational tools predict metabolic stability?

  • ADMET predictors : Use SwissADME or ADMETLab to estimate CYP450 metabolism and half-life .
  • MD simulations : Simulate liver microsome interactions to identify vulnerable metabolic sites .

Q. How to validate contradictory crystallography data?

  • Multi-technique approach : Combine X-ray diffraction with cryo-EM for high-resolution structural confirmation .
  • Dynamic studies : Perform variable-temperature NMR to assess conformational flexibility .

Data Contradiction Analysis

Example : Conflicting reports on antitumor activity between chloromethyl and hydroxymethyl analogs (Table 1).

  • Hypothesis : Chloromethyl groups enhance membrane permeability, while hydroxymethyl groups increase polarity, reducing cellular uptake .
  • Validation : Measure intracellular concentrations via LC-MS (chloromethyl analog: 2.5 µM vs. hydroxymethyl: 0.3 µM) .

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